4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a triazole ring fused with a thione group. Its structure includes an (E)-configured benzylideneamino group at position 4, derived from 3-ethoxy-4-hydroxybenzaldehyde, and a 4-methoxyphenyl substituent at position 3.
Synthesis typically involves condensation of 4-amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3-ethoxy-4-hydroxybenzaldehyde in ethanol under acidic reflux conditions, as described for analogous triazole-thiones .
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-16-10-12(4-9-15(16)23)11-19-22-17(20-21-18(22)26)13-5-7-14(24-2)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |
InChI Key |
RCMBAIBUVUVDKE-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Biological Activity
The compound 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family known for its diverse biological activities. This article will explore its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O4
- Molecular Weight : 368.4 g/mol
- IUPAC Name : 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
The compound features a triazole ring which is often associated with significant biological activity, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit substantial antibacterial properties. For instance, studies have indicated that compounds similar to the one in focus can inhibit the growth of various Gram-positive and Gram-negative bacteria. The antibacterial activity is often measured using Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 0.12 - 1.95 | |
| S. aureus | 0.12 - 1.95 | |
| P. aeruginosa | 0.12 - 1.95 |
Anticancer Activity
Triazole derivatives have also been studied for their potential anticancer effects. The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can act as a bioisostere for carboxylic acids, facilitating interactions with enzyme active sites.
- Receptor Modulation : The structure allows binding to various receptors, modulating their activity and influencing cellular pathways related to growth and survival.
Study on Antibacterial Properties
A study conducted by researchers demonstrated that derivatives of triazoles showed enhanced antibacterial activity against resistant strains of bacteria such as MRSA and E. coli. The introduction of specific substituents on the triazole ring significantly improved efficacy compared to standard antibiotics like ciprofloxacin .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of triazole compounds, revealing that certain derivatives exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-triazole-3-thione derivatives allows for tailored bioactivity and physicochemical properties. Below is a comparative analysis with key analogs (Table 1):
Table 1: Comparative Analysis of 1,2,4-Triazole-3-Thione Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- Hydroxyl and methoxy groups (as in the target compound) correlate with improved antimicrobial activity in Gram-positive bacteria, likely due to hydrogen bonding with microbial membranes .
- Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes .
Metabolic Stability :
- Fluorinated derivatives (e.g., 5-(2-fluorophenyl) in ) exhibit resistance to hepatic microsomal metabolism, as seen in studies where desulphuration and S-oxidation pathways were negligible .
Physical Properties :
- Polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility, critical for bioavailability. The target compound’s 3-ethoxy-4-hydroxy group may offer superior solubility compared to methyl or chloro analogs .
- Thiophene-containing derivatives (e.g., TMAT) demonstrate high corrosion inhibition due to sulfur’s electron-donating capacity and adsorption on metal surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
